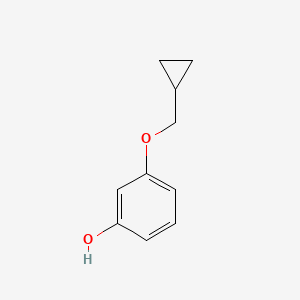

3-(Cyclopropylmethoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Cyclopropylmethoxy)phenol is a phenolic compound with the molecular formula C10H12O2. It is characterized by the presence of a cyclopropylmethoxy group attached to the phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)phenol typically involves the reaction of cyclopropylmethanol with phenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclopropylmethanol is reacted with phenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group (-OH) and cyclopropylmethoxy (-OCH₂C₃H₅) substituent activate the aromatic ring toward electrophilic substitution. Key reactions include:

Nitration

Reaction with nitric acid introduces nitro groups primarily at the ortho and para positions relative to the hydroxyl group. The cyclopropylmethoxy group further directs substitution to the 2- and 4-positions.

Example Conditions :

-

Reagents : Dilute HNO₃ (20% v/v)

-

Temperature : 25–40°C

-

Product : 2-Nitro-3-(cyclopropylmethoxy)phenol (major) and 4-nitro derivative (minor) .

Halogenation

Bromination occurs readily without catalysts due to the ring’s activation.

Example Conditions :

-

Reagents : Br₂ in H₂O (bromine water)

-

Product : 2,4,6-Tribromo-3-(cyclopropylmethoxy)phenol (white precipitate) .

Oxidation Reactions

The phenolic hydroxyl and cyclopropylmethoxy groups undergo selective oxidation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Phenol Oxidation | KMnO₄, acidic or alkaline conditions | Quinone derivatives |

| Ether Oxidation | O₃/SiO₂ or NaOCl/TBAB | Cyclopropane ring-opening products |

-

Mechanism : Oxidation of the hydroxyl group forms a ketone intermediate, while the cyclopropylmethoxy group may undergo ring-opening under strong oxidizers .

Esterification and Etherification

The phenolic -OH reacts with acylating or alkylating agents:

Ester Formation

Example :

-

Reagents : 4-Nitrophenol, EDC·HCl (coupling agent), THF

-

Conditions : 65–70°C, 1–2 hours

-

Product : 4-Nitrophenyl 3-(cyclopropylmethoxy)phenyl ester .

Ether Protection/Deprotection

-

Protection : tert-Butyldimethylsilyl (TBDMS) chloride in DMF

Cyclopropane Ring-Opening Reactions

The cyclopropyl group reacts under acidic or oxidative conditions:

Example :

Heterocycle Formation

The compound participates in cyclization reactions to form bioactive heterocycles:

Example :

-

Reagents : N-Acetylhydrazide, PPh₃, CCl₄

-

Conditions : 100°C, 1 hour

-

Product : 2-(3-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole (antimicrobial activity reported) .

Reductive Reactions

Selective reduction of substituents is achievable:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C (10%) | Cyclohexanol derivative |

| Cleavage | LiAlH₄, THF | Phenolic ring retention |

Aplicaciones Científicas De Investigación

3-(Cyclopropylmethoxy)phenol has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it inhibits the epithelial-mesenchymal transition by modulating the TGF-β1/Smad signaling pathway. This results in reduced expression of fibrosis-related proteins and decreased collagen deposition .

Comparación Con Compuestos Similares

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol molecule.

Methoxyphenol: Compounds with a methoxy group attached to the phenol ring.

Uniqueness: 3-(Cyclopropylmethoxy)phenol is unique due to the presence of both a cyclopropylmethoxy group and a phenolic hydroxyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

3-(Cyclopropylmethoxy)phenol is a compound that has garnered attention for its potential biological activities, particularly in the realms of glucose metabolism and antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on current research findings.

Target of Action

The primary target of this compound is the glucose uptake process in cells. It has been shown to inhibit glucose transporters, thereby reducing glucose entry into cells, which can significantly impact cellular metabolism and energy production.

Mode of Action

The compound interacts with glucose transporters on the cell membrane, preventing glucose from entering the cell. This inhibition can lead to decreased energy supply and potential cell death due to disrupted metabolic processes.

Biochemical Pathways

this compound affects crucial biochemical pathways related to glucose metabolism. By inhibiting glucose uptake, it alters gene expression and enzyme activity associated with glycolysis and energy production.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for oral absorption, indicated by its octanol-water partition coefficient (logP) value. This suggests the compound can effectively cross lipid membranes, enhancing its bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in medicinal chemistry.

Potential Therapeutic Applications

Ongoing studies are exploring the therapeutic potential of this compound in conditions such as pulmonary fibrosis and other diseases where glucose metabolism plays a critical role.

Case Studies

-

Antimicrobial Activity Study

A recent study demonstrated that this compound showed significant inhibition against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis and death. -

Glucose Metabolism Impact

In vitro studies have shown that treatment with this compound resulted in a marked decrease in glucose uptake by cultured cells. This reduction was correlated with altered expression levels of genes involved in metabolic pathways, highlighting its potential as a metabolic modulator.

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | Phenolic compound with cyclopropylmethoxy group |

| Molecular Formula | C10H12O2 |

| LogP (Octanol-water partition) | Indicates good oral absorption |

| Primary Biological Activity | Inhibition of glucose uptake |

| Potential Applications | Antimicrobial agent, metabolic disease treatment |

Propiedades

IUPAC Name |

3-(cyclopropylmethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQYPQNJNKPRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.